2-Chloro-8-methylquinoxaline
Overview
Description
2-Chloro-8-methylquinoxaline is a heterocyclic aromatic compound with the molecular formula C9H7ClN2. It belongs to the quinoxaline family, which is characterized by a benzene ring fused with a pyrazine ring.
Scientific Research Applications
2-Chloro-8-methylquinoxaline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other materials.
Future Directions
Quinoxalines, including 2-Chloro-8-methylquinoxaline, continue to be a subject of extensive research due to their wide range of physicochemical and biological activities . Future research may focus on developing new synthetic strategies and methodologies to decorate the quinoxaline scaffold with proper functional groups .
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to exhibit antibacterial activities
Mode of Action
Quinoxalinium salts have been reported to show a dual mode of action, involving nucleophilic addition and a host–guest type complex towards anion detection . More studies are required to understand the specific interactions of 2-Chloro-8-methylquinoxaline with its targets.
Result of Action
Quinoxaline derivatives have been reported to exhibit antibacterial activities . More research is needed to elucidate the specific effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-methylquinoxaline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroaniline with methylglyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an organic solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-8-methylquinoxaline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: 2-Amino-8-methylquinoxaline or 2-Thio-8-methylquinoxaline.
Oxidation: 2-Chloro-8-carboxyquinoxaline.
Reduction: 2-Chloro-8-methyl-1,2-dihydroquinoxaline.
Comparison with Similar Compounds
- 2-Chloroquinoxaline
- 8-Methylquinoxaline
- 2-Methylquinoxaline
Comparison: 2-Chloro-8-methylquinoxaline is unique due to the presence of both a chlorine atom and a methyl group on the quinoxaline ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to its analogs. For example, the chlorine atom can participate in nucleophilic substitution reactions, while the methyl group can undergo oxidation .
Properties
IUPAC Name |
2-chloro-8-methylquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-3-2-4-7-9(6)12-8(10)5-11-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRFQQQHIBASPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CC(=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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